molecular formula C68H102 B12536866 2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) CAS No. 685531-18-4

2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene)

Cat. No.: B12536866
CAS No.: 685531-18-4
M. Wt: 919.5 g/mol
InChI Key: IRERJSWQUVMDOR-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is a complex organic compound known for its unique structural properties It is characterized by two fluorene units connected by an ethane-1,2-diyl bridge, with each fluorene unit substituted with decyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) typically involves the reaction of 9,9-didecylfluorene with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the fluorene units .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the fluorene units.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of reduced fluorene derivatives.

    Substitution: Formation of halogenated fluorene derivatives.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) in optoelectronic devices involves its ability to emit light when an electric current is applied. The compound’s fluorene units facilitate the transport of electrons and holes, leading to the emission of light. The ethane-1,2-diyl bridge enhances the compound’s stability and efficiency in these devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications compared to other similar compounds. Its long decyl chains also contribute to its solubility and processability in various solvents, making it highly versatile for industrial applications.

Properties

CAS No.

685531-18-4

Molecular Formula

C68H102

Molecular Weight

919.5 g/mol

IUPAC Name

9,9-didecyl-2-[2-(9,9-didecylfluoren-2-yl)ethyl]fluorene

InChI

InChI=1S/C68H102/c1-5-9-13-17-21-25-29-37-51-67(52-38-30-26-22-18-14-10-6-2)63-43-35-33-41-59(63)61-49-47-57(55-65(61)67)45-46-58-48-50-62-60-42-34-36-44-64(60)68(66(62)56-58,53-39-31-27-23-19-15-11-7-3)54-40-32-28-24-20-16-12-8-4/h33-36,41-44,47-50,55-56H,5-32,37-40,45-46,51-54H2,1-4H3

InChI Key

IRERJSWQUVMDOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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